Z-LE(OMe)VD(OMe)-FMK

Description

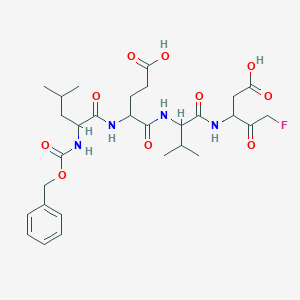

Z-LE(OMe)VD(OMe)-FMK is a cell-permeable, irreversible caspase-4 inhibitor that blocks apoptosis by targeting the enzymatic activity of caspase-4, a key mediator of inflammatory and endoplasmic reticulum (ER) stress-induced apoptosis . Structurally, it belongs to the carbobenzoxy (Z)-based fluoromethyl ketone (FMK) inhibitor family, which utilizes a peptide sequence (LEVD in this case) to confer specificity. These inhibitors covalently bind to caspases, preventing substrate cleavage. This compound has been used in studies investigating ER stress pathways, such as in multiple myeloma, where caspase-4 activation contributes to cyclin D1-mediated apoptosis .

Properties

Molecular Formula |

C31H45FN4O10 |

|---|---|

Molecular Weight |

652.7174 |

Purity |

95/98% |

Origin of Product |

United States |

Comparison with Similar Compounds

Selectivity and Structural Features

Caspase inhibitors in the Z-FMK family are differentiated by their tetrapeptide sequences, which determine target specificity. Below is a comparative analysis of key compounds:

*Inferred from structurally similar compounds (e.g., Z-LE(OMe)TD(OMe)-FMK).

Functional Roles in Research

This compound :

- Z-VAD(OMe)-FMK: Broadly suppresses apoptosis but lacks specificity; failed to rescue caspase-independent cell death in nasopharyngeal carcinoma models .

- Z-D(OMe)E(OMe)VD(OMe)-FMK (caspase-3/7 inhibitor): Critical in studies demonstrating caspase-3’s role in mitomycin C-induced apoptosis . Ineffective in reversing ginsenoside CK-induced cell death, highlighting context-dependent caspase activation .

- Z-LE(OMe)TD(OMe)-FMK (caspase-8 inhibitor): Reduces PEDV-N protein levels in coronavirus-infected cells, proving caspase-8’s role in viral replication . Synergizes with DR5 knockdown to suppress viral entry, suggesting dual roles for DR5 in apoptosis and viral lifecycle .

- Z-LE(OMe)HD(OMe)-FMK (caspase-9 inhibitor): Blocks caspase-9 in eosinophil cationic protein (ECP)-induced apoptosis in lung epithelial cells . Attenuates trifluoperazine-induced apoptosis in colorectal cancer cells, confirming mitochondrial pathway involvement .

Key Research Findings and Limitations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.